molecular formula C8H12Cl2N2 B3292562 1,4-Diaminocubane dihydrochloride CAS No. 87830-28-2

1,4-Diaminocubane dihydrochloride

Cat. No.: B3292562
CAS No.: 87830-28-2
M. Wt: 207.1 g/mol
InChI Key: XPDHJELXCHPFPS-UHFFFAOYSA-N
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Description

1,4-Diaminocubane dihydrochloride is an organic compound with the chemical formula C8H11ClN2. It is known for its unique cubane structure, which is a highly strained, cage-like arrangement of carbon atoms. This compound typically appears as a white crystalline solid and is soluble in water .

Preparation Methods

The synthesis of 1,4-diaminocubane dihydrochloride is complex and involves multiple stepsThe final step involves the formation of the dihydrochloride salt .

Chemical Reactions Analysis

1,4-Diaminocubane dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Diaminocubane dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-diaminocubane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cubane structure provides a rigid framework that can fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,4-Diaminocubane dihydrochloride can be compared with other cubane derivatives and diamine compounds:

The uniqueness of this compound lies in its combination of the cubane core with diamine functionalities, providing a highly strained and reactive framework for various applications .

Properties

IUPAC Name

cubane-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10;;/h1-6H,9-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDHJELXCHPFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1(C5C2C3(C45)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diaminocubane dihydrochloride
Reactant of Route 2
1,4-Diaminocubane dihydrochloride
Reactant of Route 3
1,4-Diaminocubane dihydrochloride
Reactant of Route 4
1,4-Diaminocubane dihydrochloride
Reactant of Route 5
1,4-Diaminocubane dihydrochloride
Reactant of Route 6
1,4-Diaminocubane dihydrochloride

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